molecular formula C10H15NO6 B14600363 Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester CAS No. 60512-26-7

Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester

Cat. No.: B14600363
CAS No.: 60512-26-7
M. Wt: 245.23 g/mol
InChI Key: RTWNRYAFIZIFCZ-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester is a complex organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its unique structure, which includes a hexanoic acid backbone with additional functional groups that contribute to its reactivity and applications.

Chemical Reactions Analysis

Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent . These reactions highlight the compound’s versatility and reactivity in different chemical environments.

Comparison with Similar Compounds

Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester can be compared with other similar esters, such as:

The uniqueness of this compound lies in its complex structure, which provides a range of reactivity and applications not found in simpler esters.

Properties

CAS No.

60512-26-7

Molecular Formula

C10H15NO6

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl 6-(methoxycarbonylamino)-3,6-dioxohexanoate

InChI

InChI=1S/C10H15NO6/c1-3-17-9(14)6-7(12)4-5-8(13)11-10(15)16-2/h3-6H2,1-2H3,(H,11,13,15)

InChI Key

RTWNRYAFIZIFCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCC(=O)NC(=O)OC

Origin of Product

United States

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